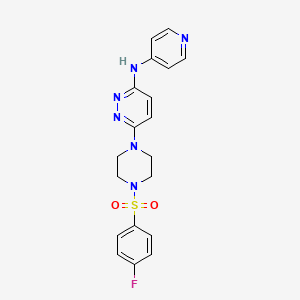
6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C19H19FN6O2S and its molecular weight is 414.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine, with the CAS number 1021039-28-0, is a complex organic compound notable for its potential biological activities. Its structure features a piperazine ring, a pyridazine core, and a fluorophenyl group, which contribute to its interactions with various biological targets. This article reviews the biological activity of this compound based on diverse research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H19FN6O2S, with a molecular weight of 414.5 g/mol. The presence of the sulfonyl group and piperazine moiety suggests potential interactions with various receptors and enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN6O2S |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 1021039-28-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Compounds containing piperazine rings have been shown to exhibit inhibition of human acetylcholinesterase, which may be relevant for neuropharmacological applications . Additionally, the sulfonyl group may enhance binding affinity and selectivity towards certain targets.
In Vitro Studies
- Enzyme Inhibition : Research indicates that compounds similar to this compound demonstrate inhibitory effects on various kinases, suggesting potential as therapeutic agents in cancer treatment. For instance, small molecule inhibitors targeting EGFR have shown significant potency against cancer cell lines .
- Cellular Assays : In cellular models, compounds with similar structural motifs have been tested for their ability to induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
Case Studies
- Anticancer Activity : A study investigating piperazine derivatives demonstrated that modifications to the piperazine ring could enhance cytotoxicity against specific tumor cell lines. The presence of a fluorophenyl group was particularly noted to improve selectivity against cancer cells while reducing toxicity to normal cells.
- Neuropharmacological Effects : Another case study evaluated the effects of piperazine derivatives on neurotransmitter systems, revealing that certain modifications could lead to increased efficacy in treating neurodegenerative diseases by enhancing cholinergic signaling .
Pharmacological Profile
The pharmacological profile of this compound suggests multiple therapeutic applications:
| Activity Type | Potential Application |
|---|---|
| Enzyme Inhibition | Cancer therapy |
| Neurotransmitter Modulation | Treatment of neurodegenerative disorders |
Properties
IUPAC Name |
6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-pyridin-4-ylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O2S/c20-15-1-3-17(4-2-15)29(27,28)26-13-11-25(12-14-26)19-6-5-18(23-24-19)22-16-7-9-21-10-8-16/h1-10H,11-14H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZRLTJJAHSUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














